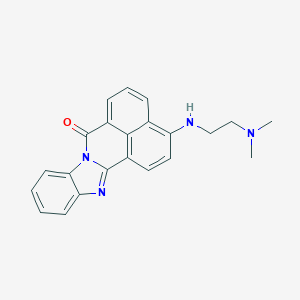
DND-153 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DND-153 dye is an organic heteropentacyclic compound. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Interaction with Detonation Nanodiamonds
DND-153 dye interacts with detonation nanodiamond (DND) particles. This interaction involves electrostatic forces, as evidenced by the binding of negatively charged dye species to DND with a positive ζ-potential. The binding results in a decrease in fluorescence intensity and a bathochromic shift in absorption and fluorescence bands. This behavior is crucial for applications involving DND particles in various fields, including nanotechnology and materials science (Ishchenko et al., 2019).
Applications in Supramolecular Chemistry
Diketopyrrolopyrrole (DPP) dyes, similar to DND-153, play a significant role in supramolecular chemistry. They are used in designing fluorescent probes for detecting biologically relevant species, due to their high fluorescence quantum yields and good light and thermal stability. This has led to advances in developing new fluorescent probes based on DPP, including those for detecting anions, cations, reactive oxygen species, and other biological entities (Kaur & Choi, 2015).
Biomedical Applications
DND-153 dye and its derivatives are active in biomedical research. DND, in particular, has been used in drug and gene delivery, bio-imaging, diagnostics, and as an adsorbent for protein separation and purification. The high purity of nanodiamonds produced by laser-assisted techniques, compared to DND, has shown promise for use in these applications (Perevedentseva et al., 2015).
Surface Engineering for Therapeutic Agent Delivery
Surface engineering of DNDs, such as those in the same class as DND-153 dye, has been studied for delivering therapeutic agents. Oxidized and amino-functionalized DNDs have been used to create complexes with antioxidant molecules, showing that drug uptake depends on the chemical affinity between molecules and modified DND surfaces. This has implications for enhancing the bioactivity of metabolites in therapeutic applications (Reina et al., 2019).
Adsorptive Properties in Composite Materials
Incorporating DND into composite materials for adsorptive purposes is another application. Studies have shown that adding DND to porous carbon monoliths improves adsorption capacities for certain dyes, indicating potential uses in environmental cleanup and filtration technologies (Duffy et al., 2015).
Photovoltaic Applications
DND-153 dye derivatives have been explored for photovoltaic applications. Density Functional Theory studies on dyes like DND-153 have helped predict their suitability as sensitizers in molecular photovoltaics, influencing the development of more efficient solar cells (Baldenebro-López et al., 2012).
Nanocomposite Membrane Performance Enhancement
DND-153 dye's nanocomposite, when integrated with polyethersulfone, enhances the hydrophilicity and water flux of membranes. This improvement in nanocomposite membranes has potential applications in nanofiltration, wastewater treatment, and environmental engineering (Vatanpour et al., 2018).
Propiedades
Nombre del producto |
DND-153 dye |
|---|---|
Fórmula molecular |
C22H20N4O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
17-[2-(dimethylamino)ethylamino]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C22H20N4O/c1-25(2)13-12-23-17-11-10-15-20-14(17)6-5-7-16(20)22(27)26-19-9-4-3-8-18(19)24-21(15)26/h3-11,23H,12-13H2,1-2H3 |
Clave InChI |
LYRLCJQODZGYDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



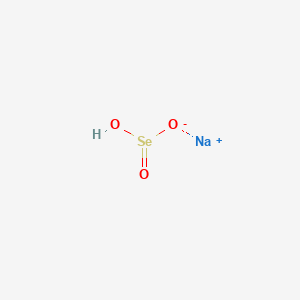
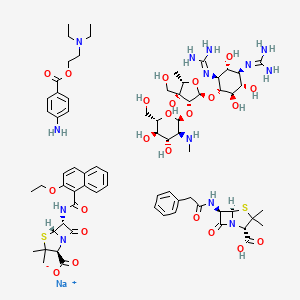
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
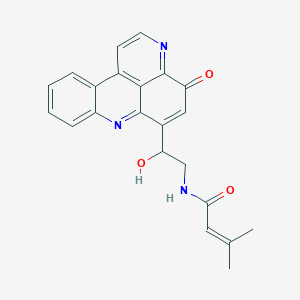
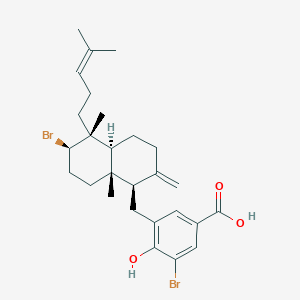
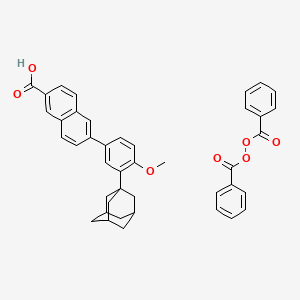
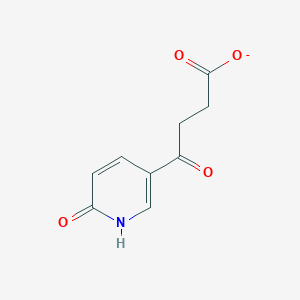
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)
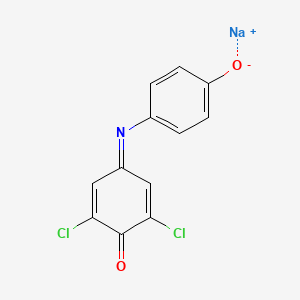
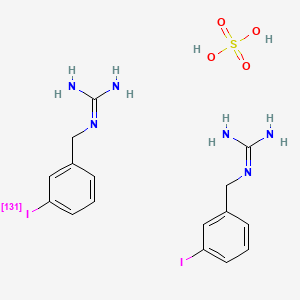
![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)